molecular formula C17H21N5O2S B2534295 4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide CAS No. 1396759-48-0

4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide

Cat. No.: B2534295
CAS No.: 1396759-48-0
M. Wt: 359.45
InChI Key: UUWUAXMHCJJFEW-UHFFFAOYSA-N
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Description

4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole with piperidine and acetamidobenzamide. The process begins with the formation of 5-methyl-1,3,4-thiadiazole, which is then reacted with piperidine to form an intermediate. This intermediate is subsequently reacted with acetamidobenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in various functionalized derivatives of the original compound .

Scientific Research Applications

4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, in anticancer applications, the compound may inhibit the proliferation of cancer cells by disrupting DNA replication or interfering with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole
  • Other 1,3,4-Thiadiazole derivatives

Uniqueness

4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide is unique due to its specific structure, which combines the thiadiazole ring with a piperidine moiety and an acetamidobenzamide group. This unique combination imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-[[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-11-20-21-17(25-11)13-6-8-22(9-7-13)10-15(23)19-14-4-2-12(3-5-14)16(18)24/h2-5,13H,6-10H2,1H3,(H2,18,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWUAXMHCJJFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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